molecular formula C33H47N5O8S B1196185 Dihydro-alpha-ergocryptine mesylate CAS No. 14271-05-7

Dihydro-alpha-ergocryptine mesylate

Cat. No. B1196185
CAS RN: 14271-05-7
M. Wt: 673.8 g/mol
InChI Key: TZGKQIBPZOZAKF-PJLVGBPESA-N
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Description

Dihydro-alpha-ergocryptine mesylate is the methanesulfonic acid salt of dihydro-alpha-ergocryptine . It is a 9,10alpha-dihydro derivative of ERGOTAMINE that contains an isopropyl sidechain at the 2’ position and an alpha-isobutyl sidechain at the 5’alpha position of the molecule . It is a nootropic with an unknown mechanism of action indicated in individuals over sixty who manifest signs and symptoms of an idiopathic decline in mental capacity .


Molecular Structure Analysis

The molecular formula of Dihydro-alpha-ergocryptine mesylate is C33H47N5O8S . The InChI and SMILES strings provide a detailed description of the molecule’s structure .

Scientific Research Applications

  • Age-Related Cognitive Decline : Dihydro-alpha-ergocryptine mesylate is a component of co-dergocrine mesylate, which has been studied for its effects on cognitive function, particularly in age-related cognitive decline. It is proposed to affect central monoaminergic neurotransmitter systems and may improve cerebral metabolism. However, its specific role and efficacy in treating age-related cognitive decline remain undetermined (Wadworth & Chrisp, 1992).

  • Hyperprolactinemia : A comparison between dihydro-alpha-ergocryptine mesylate and bromocriptine methanesulfonate in the treatment of hyperprolactinemia found that both drugs effectively reduced serum prolactin levels. Importantly, dihydro-alpha-ergocryptine mesylate was associated with significantly lower side effects compared to bromocriptine (Chen Li-hu, 2014).

  • Parkinson's Disease : Dihydro-alpha-ergocryptine mesylate has been evaluated for its efficacy in the treatment of Parkinson's disease. A study involving a double-blind clinical trial over six months showed improvement in motor function in patients treated with this drug, highlighting its potential as a dopamine agonist in Parkinson's therapy (Martignoni et al., 1991).

  • Anterior Intracranial Visual Pathways Decompression : Bromocriptine mesylate, which is closely related to dihydro-alpha-ergocryptine, has been noted for its effectiveness in rapidly reducing the size of prolactin-secreting pituitary adenomas, potentially offering a way to quickly decompress the anterior intracranial visual pathways (Grimson & Bowman, 1983).

  • Migraine : Dihydroergotamine mesylate, another closely related compound, has been used extensively in migraine treatment. It is less potent as an arterial vasoconstrictor compared to ergotamine tartrate, making it a safer option with fewer side effects like nausea and rebound headache (Lipton, 1997).

  • Immune Functions : The impact of hydrogenated ergot alkaloids, including dihydro-alpha-ergocryptine, on immune functions has been investigated. Specific studies have looked at their effects on the primary antibody response and the proliferative activity of mouse spleen cells (Kanková-Vancurová et al., 1989).

  • Genotoxicity Assessment : The genotoxicity of bromocriptine mesylate was assessed in vivo in mouse bone marrow cells, revealing no significant induction of micronuclei or cytotoxicity, which is relevant for its safety profile in clinical use (Subramanya et al., 1993).

Safety And Hazards

Ergoloid mesylates preparations, which include Dihydro-alpha-ergocryptine, have not been found to produce serious side effects. Transient nausea and gastric disturbances have been reported .

Future Directions

Dihydro-alpha-ergocryptine has been studied for the early treatment of Parkinson disease as well as for its use in migraine prophylaxis, treatment of low blood pressure, and peripheral vascular disorder . All the registered effects of alpha-dihydroergocryptine suggest a potential neuroprotective effect of this drug and some reports have indicated that this activity may be related to the activation of NF-kB .

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N5O5.CH4O3S/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t20-,22-,24-,25+,26+,31-,32+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGKQIBPZOZAKF-PJLVGBPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20931605
Record name N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1)
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Molecular Weight

673.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-alpha-ergocryptine mesylate

CAS RN

14271-05-7, 29261-93-6
Record name Dihydro-α-ergocryptine mesylate
Source CAS Common Chemistry
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Record name Ergotaman-3′,6′,18-trione, 9,10-dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-(2-methylpropyl)-, (5′α,10α)-, methanesulfonate (salt)
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Record name Dihydro-alpha-ergocryptine mesylate
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Record name alpha-Dihydroergocriptine methane sulfonate
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Record name N-[10b-Hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid--methanesulfonic acid (1/1)
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Record name 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione methanesulphonate
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Record name 9,10α-dihydro-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione monomethanesulphonate
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Record name DIHYDRO-.ALPHA.-ERGOCRYPTINE MESYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydro-alpha-ergocryptine mesylate
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Citations

For This Compound
1
Citations
X Lei, J Yu, Q Niu, J Liu, PC Fraering, F Wu - Scientific reports, 2015 - nature.com
Known γ-secretase inhibitors or modulators display an undesirable pharmacokinetic profile and toxicity and have therefore not been successful in clinical trials for Alzheimer’s disease (…
Number of citations: 26 www.nature.com

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